molecular formula C15H12F3NO2 B1400530 Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate CAS No. 1251844-84-4

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate

Cat. No.: B1400530
CAS No.: 1251844-84-4
M. Wt: 295.26 g/mol
InChI Key: UXANUHIOOQNLNV-UHFFFAOYSA-N
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Description

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate is an organic compound with the molecular formula C15H12F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to an isonicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate typically involves the esterification of isonicotinic acid with methyl alcohol in the presence of a catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

The trifluoromethylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as hydroxide ions can replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Hydroxylated derivatives

Scientific Research Applications

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzyl)isonicotinate
  • Methyl 2-(2-fluorobenzyl)isonicotinate
  • Methyl 2-(2-chlorobenzyl)isonicotinate

Uniqueness

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-[[2-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-14(20)11-6-7-19-12(9-11)8-10-4-2-3-5-13(10)15(16,17)18/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXANUHIOOQNLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Freshly made (2-(trifluoromethyl)benzyl)zinc(II) bromide (8.91 g, 29.28 mmol) in tetrahydrofuran (50 mL) was added to a solution of methyl 2-chloroisonicotinate (3.35 g, 19.52 mmol) and bis(tri-tert-butylphosphine)Pd(0) (0.399 g, 0.78 mmol) in tetrahydrofuran (50 mL) under nitrogen in a dried flask. The resulting red mixture was heated to 60° C. overnight (16 h). After cooling to room temperature, the reaction was quenched by the addition of 10% aq NH4Cl and diluted with ethyl acetate. After phase separation, the organic layer was washed with brine, dried over MgSO4 and evaporated. The residue was dissolved in 100 mL MTBE. Insolubles were filtered off and the filtrate was evaporated. Purification via Biotage, SNAP 340 g KP-SIL, eluent isocratic heptane/ethyl acetate 8:2 for 1 CV, then linear gradient heptane/ethyl acetate 8:2 to 5:5 over 6 CV to yield methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate (4.61 g, 80%) as a yellow oil. 1H NMR (400 MHz, cdcl3) δ 3.91 (s, 3H), 4.43 (s, 2H), 7.28-7.40 (m, 2H), 7.47 (t, 1H), 7.54-7.65 (m, 1H), 7.65-7.72 (m, 2H), 8.71 (d, 1H). MS m/z 296 (M+H)+
Name
(2-(trifluoromethyl)benzyl)zinc(II) bromide
Quantity
8.91 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(tri-tert-butylphosphine)Pd(0)
Quantity
0.399 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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